molecular formula C11H12BrNO4 B14656391 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 42902-34-1

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone

Cat. No.: B14656391
CAS No.: 42902-34-1
M. Wt: 302.12 g/mol
InChI Key: XFDODDAHQLQCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone is a brominated oxazolidinone derivative featuring a 3-bromo-4-methoxyphenyl substituent at position 3 and a hydroxymethyl group at position 5 of the oxazolidinone ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazolidinones, which are known for antibacterial, antiviral, and enzyme-inhibitory activities .

Properties

CAS No.

42902-34-1

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12BrNO4/c1-16-10-3-2-7(4-9(10)12)13-5-8(6-14)17-11(13)15/h2-4,8,14H,5-6H2,1H3

InChI Key

XFDODDAHQLQCMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CO)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxyphenyl Precursors

The synthesis typically begins with bromination of a 4-methoxyphenyl precursor, such as 4-methoxyacetophenone. Bromination introduces the bromo substituent at the meta position relative to the methoxy group. In a representative procedure, gaseous bromine (Br₂) is introduced to a solution of 4-methoxyacetophenone in chloroform at 60–90°C, yielding 3-bromo-4-methoxyacetophenone. This step requires careful stoichiometric control to avoid over-bromination, with yields ranging from 70–85%.

Table 1: Bromination Reaction Conditions and Outcomes

Substrate Brominating Agent Solvent Temperature (°C) Yield (%)
4-Methoxyacetophenone Br₂ CHCl₃ 60–90 78
4-Methoxypropiophenone NBS CCl₄ 25 82

Cyclization to Form the Oxazolidinone Core

The brominated intermediate undergoes cyclization to construct the oxazolidinone ring. A common approach involves treating 3-bromo-4-methoxyacetophenone with ethyl glycinate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This step forms the oxazolidinone skeleton via nucleophilic attack and intramolecular cyclization, achieving yields of 65–75%.

Hydroxymethylation via Carbamate Formation

The final step introduces the hydroxymethyl group through carbamate formation. Reaction of the oxazolidinone intermediate with formaldehyde (HCHO) under basic conditions (e.g., sodium hydroxide) in tetrahydrofuran (THF) at 0–5°C produces the target compound. This step is sensitive to temperature, with higher temperatures favoring side reactions such as over-alkylation.

Modern Approaches: Continuous-Flow Synthesis

Continuous-Flow Carbamation

Recent advancements leverage continuous-flow systems to enhance efficiency. A study demonstrated the use of a pressurized flow reactor (75 psi) with carbon dioxide (CO₂) as a carbonyl source and a heterogeneous catalyst (e.g., Amberlyst A26) at 80°C. Substrates dissolved in methyl ethyl ketone (MEK) and dimethyl sulfoxide (DMSO) (6.5% v/v) are flowed at 0.05 mL/min alongside CO₂ (5 mL/min), achieving 93% yield in 24 hours.

Table 2: Continuous-Flow vs. Batch Synthesis Comparison

Parameter Batch Method Continuous-Flow Method
Reaction Time (h) 24–48 5–8
Yield (%) 65–75 85–93
Solvent Consumption (L/g) 15–20 5–8

Stereochemical Control Using Lewis Acids

Enantioselective synthesis has been achieved using chiral Lewis acids. For instance, lithium chloride (LiCl) in THF promotes asymmetric aldol additions during cyclization, improving enantiomeric excess (ee) to 86%. Other Lewis acids, such as lithium hypochlorite (LiOCl) and lithium bromide (LiBr), show comparable efficacy, while strong acids (e.g., SnCl₄) inhibit reactivity.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Solvent polarity significantly impacts reaction rates. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in cyclization steps, whereas MEK improves miscibility in flow systems. Catalytic systems, such as palladium on carbon (Pd/C) for hydrogenolysis, reduce byproduct formation during hydroxymethylation.

Purification Techniques

Flash chromatography remains the standard for isolating intermediates, with silica gel (230–400 mesh) and ethyl acetate/hexane gradients (5–20%) providing optimal resolution. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances final product purity to >98%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

  • ¹H NMR (DMSO-d₆) : δ 7.29 (t, J = 8.2 Hz, aromatic H), 5.21 (t, hydroxymethyl H).
  • ¹³C NMR : δ 160.1 (oxazolidinone carbonyl), 56.8 (methoxy C).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity >99%, with retention times of 8.2 minutes.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone or carboxylic acid. Common oxidants include:

OxidantProductConditionsYield
KMnO₄ (acidic)5-carboxy-2-oxazolidinone80°C, H₂SO₄68%
CrO₃5-oxo-2-oxazolidinoneRT, acetone52%

The methoxy group on the aromatic ring can also be oxidized to a carbonyl group under strong oxidizing conditions (e.g., NaIO₄/H₂O), though this is less common due to competitive ring bromine reactivity.

Nucleophilic Substitution

The bromine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) . Key examples:

NucleophileProductCatalystSelectivity
NH₃ (aq)3-amino-4-methoxyphenyl derivativeCuI, 100°C73%
Piperidine3-piperidinyl derivativePd(OAc)₂, K₂CO₃89%

Lithium salts significantly influence reactivity. For instance, lithium chloride enhances aldol reaction yields (73% vs. <10% without Li⁺) by stabilizing transition states .

Reduction Reactions

The oxazolidinone ring and hydroxymethyl group can be reduced:

  • Hydrogenolysis : Pd/C-mediated reduction cleaves the oxazolidinone ring to form a secondary amine (45% yield, H₂, 50 psi).

  • Borane reduction : Targets the hydroxymethyl group to produce a primary alcohol (not isolated; typically intermediates for further reactions).

Hydrolysis and Carbamate Formation

The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions:

ConditionsProductNotes
6M HCl, reflux3-(3-Bromo-4-methoxyphenyl)glycolic acidQuantitative hydrolysis
NaOH (aq), RTCarbamate intermediatePrecursor for polymer synthesis

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids:

Boronic AcidProductConditionsYield
Phenylboronic acidBiaryl derivativePd(PPh₃)₄, K₂CO₃, 80°C82%
4-CF₃-phenylboronic acidElectron-deficient biarylMicrowave, 120°C67%

Lewis Acid-Mediated Reactions

Lithium salts modulate reactivity in aldol condensations:

Lewis AcidYieldSelectivity (Major:Minor:Others)
LiCl73%86:6:8
LiBr68%82:9:9
LiIDecompositionN/A

Note: LiI induces decomposition of the oxazolidinone core, while LiCl/LiBr improve selectivity for aldol adducts .

Mechanistic Insights

  • Bromine Reactivity : The electron-withdrawing bromine atom activates the aromatic ring for nucleophilic substitution but deactivates it toward electrophilic attacks.

  • Hydroxymethyl Group : Serves as a hydrogen-bond donor in transition states, enhancing stereoselectivity in aldol reactions .

  • Oxazolidinone Ring : The ring’s rigidity directs regioselectivity in cross-coupling reactions, favoring para-substitution on the aromatic ring.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and forming brominated phenolic byproducts.

  • Light Sensitivity : Prolonged UV exposure causes cleavage of the methoxy group (t₁/₂ = 48 hrs under 365 nm).

This compound’s versatility in organic synthesis stems from its multifunctional groups, enabling applications in pharmaceuticals (e.g., as a MurB inhibitor precursor ) and materials science. Future research should explore enantioselective modifications and catalytic systems to improve reaction efficiencies.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring and oxazolidinone moiety. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Notes Reference
Target Compound 3-Bromo-4-methoxy (Ph); 5-hydroxymethyl (Oxa) Br, OCH₃, CH₂OH Potential enzyme inhibition
3-(p-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate p-Cl (Ph); 5-hydroxymethyl (Oxa) Cl, CH₂O-carbamate Antidepressant metabolites
3-(p-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone p-F (Ph); 5-hydroxymethyl (Oxa) F, CH₂OH Higher polarity vs. Br/Cl analogs
2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol 2-Br, 6-OCH₃ (Ph); dimethyl (Oxa) Br, OCH₃, phenol Antiviral/anti-inflammatory
Dasantafil (SCH 446132) 3-Bromo-4-methoxybenzyl (Ph) Purine core with PDE5 inhibition Erectile dysfunction therapy

Key Observations :

  • Methoxy Group : The electron-donating methoxy group in the target compound may stabilize the aromatic ring via resonance, affecting electronic interactions in biological systems .
  • Hydroxymethyl vs. Carbamate/Phenol: The hydroxymethyl group offers hydrogen-bonding capability without the metabolic instability of carbamates or the acidity of phenolic groups, which could influence solubility and pharmacokinetics .
Pharmacological and Metabolic Comparisons
  • Metabolites: The major metabolite of toloxatone, 3-(3-carboxyphenyl)-5-hydroxymethyl-2-oxazolidinone, highlights that carboxy substitution increases polarity, accelerating renal excretion compared to the bromo-methoxy variant .
  • Antiviral Activity: The phenol-containing oxazolidinone in demonstrates antiviral effects, but the target compound’s hydroxymethyl group may reduce cytotoxicity compared to phenolic derivatives .

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a brominated phenyl group and a hydroxymethyl functional group, which may influence its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H12_{12}BrN O4_{4}
  • Molecular Weight : 302.12 g/mol
  • Density : 1.587 g/cm³
  • Boiling Point : 440.2 °C at 760 mmHg
  • Flash Point : 220 °C

These properties suggest a stable compound with potential utility in various chemical and biological applications.

Oxazolidinones, including this compound, are known for their unique mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the initiation phase of translation. This action is particularly effective against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of oxazolidinones. The following table summarizes findings related to the biological activity of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus (MRSA)0.25 - 2 µg/mL
Enterococcus faecium0.50 - 1 µg/mL
Streptococcus pneumoniae0.10 - 6.25 µg/mL
Escherichia coli>10 µg/mL

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive pathogens.

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    A study explored various derivatives of oxazolidinones, including those with modifications at the C5 position. The findings suggested that substituents at this position could enhance antibacterial activity against resistant strains . The introduction of halogenated groups, such as bromine in this compound, was associated with improved potency.
  • Pharmacokinetics :
    The pharmacokinetic profile indicates that compounds in this class are rapidly absorbed and exhibit high bioavailability (approximately 100%). The half-life ranges from 4.5 to 5.5 hours, with renal excretion being a primary route for elimination .
  • Safety and Toxicity :
    While oxazolidinones generally have a favorable safety profile, acute toxicity studies have shown potential side effects such as ataxia and tremors at high doses. Therefore, ongoing research focuses on optimizing these compounds to minimize toxicity while maximizing antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.